1-(2-Azidoethoxy)-4-iodobenzene
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Overview
Description
1-(2-Azidoethoxy)-4-iodobenzene is an organic compound characterized by the presence of an azido group (-N₃) and an iodine atom attached to a benzene ring through an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azidoethoxy)-4-iodobenzene typically involves a multi-step process. One common method starts with the iodination of 4-hydroxybenzene to form 4-iodophenol. This intermediate is then reacted with 2-bromoethanol to yield 1-(2-bromoethoxy)-4-iodobenzene. Finally, the azido group is introduced by reacting 1-(2-bromoethoxy)-4-iodobenzene with sodium azide (NaN₃) in an appropriate solvent, such as dimethylformamide (DMF), under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Azidoethoxy)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Click Reactions: The azido group can participate in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Click Reactions: Copper sulfate (CuSO₄) and sodium ascorbate in a mixture of water and tert-butanol.
Reduction Reactions: Triphenylphosphine (PPh₃) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH₄) in ether.
Major Products Formed
Substitution Reactions: Products include 1-(2-azidoethoxy)-4-substituted benzene derivatives.
Click Reactions: Formation of 1,2,3-triazole derivatives.
Reduction Reactions: Formation of 1-(2-aminoethoxy)-4-iodobenzene.
Scientific Research Applications
1-(2-Azidoethoxy)-4-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as photoresists and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethoxy)-4-iodobenzene primarily involves its reactivity towards nucleophiles and its participation in click chemistry. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various applications, including drug development and materials science . The iodine atom can be substituted with other functional groups, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
1-(2-Azidoethoxy)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine.
1-(2-Azidoethoxy)-4-chlorobenzene: Contains a chlorine atom instead of iodine.
1-(2-Azidoethoxy)-4-fluorobenzene: Features a fluorine atom in place of iodine.
Uniqueness
1-(2-Azidoethoxy)-4-iodobenzene is unique due to the presence of both an azido group and an iodine atom, which confer distinct reactivity and versatility in synthetic applications. The iodine atom’s larger size and higher reactivity compared to bromine, chlorine, and fluorine make it particularly useful in substitution reactions and as a leaving group in various transformations .
Properties
IUPAC Name |
1-(2-azidoethoxy)-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3O/c9-7-1-3-8(4-2-7)13-6-5-11-12-10/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOJDFWWVXNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN=[N+]=[N-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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